molecular formula C47H58N2O13 B231231 Rifamycin B ethylphenylamide CAS No. 16784-09-1

Rifamycin B ethylphenylamide

Numéro de catalogue B231231
Numéro CAS: 16784-09-1
Poids moléculaire: 859 g/mol
Clé InChI: MMENVWWZIAKYIO-BDWRXWLSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rifamycin B ethylphenylamide is a synthetic derivative of rifamycin B, an antibiotic produced by the bacterium Amycolatopsis mediterranei. Rifamycin B ethylphenylamide has been extensively studied for its potential use in treating bacterial infections, particularly those caused by Mycobacterium tuberculosis, the bacteria responsible for tuberculosis.

Mécanisme D'action

Rifamycin B ethylphenylamide works by inhibiting the activity of RNA polymerase, an enzyme that is essential for bacterial transcription. By binding to the beta subunit of RNA polymerase, Rifamycin B ethylphenylamide prevents the enzyme from synthesizing RNA, thereby inhibiting bacterial growth.
Biochemical and Physiological Effects:
Rifamycin B ethylphenylamide has been shown to have a broad spectrum of activity against a variety of bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. It has also been shown to have activity against some fungi. In addition, Rifamycin B ethylphenylamide has been shown to have low toxicity in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Rifamycin B ethylphenylamide in lab experiments is its broad spectrum of activity against a variety of bacteria and fungi. Another advantage is its low toxicity in animal studies. However, one limitation is that Rifamycin B ethylphenylamide is not effective against all bacteria and fungi. In addition, its mechanism of action may make it less effective against bacteria that have developed resistance to other antibiotics.

Orientations Futures

There are several future directions for research on Rifamycin B ethylphenylamide. One area of research is the development of new derivatives of Rifamycin B ethylphenylamide that have improved activity against bacteria and fungi. Another area of research is the investigation of the use of Rifamycin B ethylphenylamide in combination with other antibiotics to improve treatment outcomes. Finally, there is a need for further research on the mechanism of action of Rifamycin B ethylphenylamide and the development of new methods for synthesizing the compound.

Méthodes De Synthèse

Rifamycin B ethylphenylamide is synthesized by modifying the rifamycin B molecule through the addition of an ethylphenylamide group. This modification is achieved through a series of chemical reactions, including acylation and reduction. The final product is a yellowish powder that is soluble in organic solvents.

Applications De Recherche Scientifique

Rifamycin B ethylphenylamide has been extensively studied for its potential use in treating bacterial infections, particularly those caused by Mycobacterium tuberculosis. It has also been investigated for its activity against other bacteria, including Staphylococcus aureus and Escherichia coli. In addition, Rifamycin B ethylphenylamide has been studied for its potential use in treating fungal infections.

Propriétés

Numéro CAS

16784-09-1

Formule moléculaire

C47H58N2O13

Poids moléculaire

859 g/mol

Nom IUPAC

[(9E,19E,21E)-27-[2-(N-ethylanilino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C47H58N2O13/c1-11-49(31-18-13-12-14-19-31)35(51)23-59-34-22-32-42(55)37-36(34)38-44(29(7)41(37)54)62-47(9,45(38)56)60-21-20-33(58-10)26(4)43(61-30(8)50)28(6)40(53)27(5)39(52)24(2)16-15-17-25(3)46(57)48-32/h12-22,24,26-28,33,39-40,43,52-55H,11,23H2,1-10H3,(H,48,57)/b16-15+,21-20+,25-17+

Clé InChI

MMENVWWZIAKYIO-BDWRXWLSSA-N

SMILES isomérique

CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O

SMILES

CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

SMILES canonique

CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.